molecular formula C8H12N2O B1436815 6-Isopropyl-5-methylpyrimidin-4-ol CAS No. 1256955-63-1

6-Isopropyl-5-methylpyrimidin-4-ol

Cat. No.: B1436815
CAS No.: 1256955-63-1
M. Wt: 152.19 g/mol
InChI Key: IVBDUIAEFBIRLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, which includes 6-Isopropyl-5-methylpyrimidin-4-ol, involves various methods . The reaction of ethyl 2- (1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate 4 with thiourea in refluxing ethanol containing triethylamine yielded 1H-indolyl-dihydropyrimido [4,5-d]pyrimidinone 5 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily the result of hydroxylation . For example, diazinon, an organophosphorus pesticide, is metabolized into diethyl (2-isopropyl-6 methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol) .

Scientific Research Applications

Structural Insights and Tautomerism

Research on related pyrimidine derivatives, like 2-isopropyl-6-methylpyrimidin-4(3H)-one, provides insights into their molecular structure, indicating enol-to-keto tautomerism during the crystallization process. These findings highlight the structural stability and intermolecular interactions such as hydrogen bonding, which could be fundamental in understanding the behavior of 6-isopropyl-5-methylpyrimidin-4-ol in various chemical environments (Hemamalini & Fun, 2010).

Synthesis and Chemical Insights

The synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives and their structural analysis through X-ray diffraction and quantum chemical insights has been documented. This research underscores the impact of non-covalent interactions on the structural stabilities of such compounds and how modifications can influence their reactivity and stability, offering a pathway for the development of new compounds with potential applications in medicinal chemistry and material science (Ali et al., 2021).

Process Chemistry Applications

4,6-Dihydroxy-2-methylpyrimidine serves as a crucial precursor in the preparation of high-value products in both pharmaceutical and explosive industries. The development of an economic process for its production emphasizes the role of pyrimidine derivatives in industrial chemistry, potentially including this compound (Patil et al., 2008).

Antiviral and Antitubercular Properties

Derivatives of 6-methylpyrimidine have shown potential in the development of antiviral and antitubercular agents. Studies on 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones have indicated moderate anti-tubercular activity, suggesting the usefulness of pyrimidine derivatives in the search for new therapeutic agents (Erkin et al., 2021).

Electronic and Structural Properties for Advanced Materials

The synthesis of O-benzenesulfonylated pyrimidines and their analysis through SC-XRD and DFT studies reveal the importance of noncovalent interactions in their supramolecular networks. These insights are vital for designing materials with specific electronic properties, including potential applications in optoelectronics and as components in molecular electronics (Ali et al., 2020).

Properties

IUPAC Name

5-methyl-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5(2)7-6(3)8(11)10-4-9-7/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBDUIAEFBIRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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